molecular formula C15H30 B156455 Decylcyclopentane CAS No. 1795-21-7

Decylcyclopentane

Cat. No.: B156455
CAS No.: 1795-21-7
M. Wt: 210.4 g/mol
InChI Key: WOUVLFFZQCUYOL-UHFFFAOYSA-N
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Description

Decylcyclopentane, also known as 1-cyclopentyldecane, is a hydrocarbon compound with the molecular formula C15H30. It consists of a cyclopentane ring attached to a decyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decylcyclopentane can be synthesized through various methods, including:

    Alkylation of Cyclopentane: This involves the reaction of cyclopentane with a decyl halide (such as decyl chloride) in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Hydrogenation of Decylcyclopentene: Decylcyclopentene can be hydrogenated using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of decylcyclopentene. This method is preferred due to its efficiency and scalability. The process typically uses a continuous flow reactor to maintain consistent reaction conditions and high yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions to form smaller hydrocarbons.

    Substitution: Halogenation reactions can occur, where hydrogen atoms in this compound are replaced by halogen atoms (such as chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Chlorine gas (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

    Oxidation: Cyclopentyl decanoic acid, cyclopentyl decanol.

    Reduction: Smaller hydrocarbons such as cyclopentane and decane.

    Substitution: Decylchlorocyclopentane, decylbromocyclopentane.

Scientific Research Applications

Decylcyclopentane has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a model compound for studying the behavior of cycloalkanes in various chemical reactions.

    Biology: Investigated for its potential use in biological assays and as a component in the formulation of certain biochemical reagents.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.

    Industry: Utilized as a lubricant and additive in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decylcyclopentane primarily involves its interaction with other molecules through hydrophobic interactions. Its cycloalkane structure allows it to participate in various chemical reactions, including substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Cyclopentane: A simpler cycloalkane with a five-membered ring structure.

    Decane: A linear alkane with ten carbon atoms.

    Cyclohexane: A six-membered ring cycloalkane.

Comparison:

    Cyclopentane vs. Decylcyclopentane: this compound has a longer carbon chain attached to the cyclopentane ring, making it more hydrophobic and increasing its molecular weight.

    Decane vs. This compound: this compound has a ring structure, which imparts different chemical properties compared to the linear structure of decane.

    Cyclohexane vs. This compound: Cyclohexane has a six-membered ring, while this compound has a five-membered ring with an additional decyl group, leading to differences in reactivity and physical properties.

This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its hydrophobic nature contribute to its versatility and utility in research and industry.

Properties

IUPAC Name

decylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUVLFFZQCUYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074700
Record name Cyclopentane, decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-21-7
Record name Cyclopentane, decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, decyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentane, decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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